molecular formula C9H9BrO3 B2447907 (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid CAS No. 1141478-88-7

(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid

Cat. No.: B2447907
CAS No.: 1141478-88-7
M. Wt: 245.072
InChI Key: YVPYVGILADXNJV-MRVPVSSYSA-N
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Description

®-3-(4-Bromophenyl)-2-hydroxypropionic acid is an organic compound with a molecular formula of C9H9BrO3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Bromophenyl)-2-hydroxypropionic acid typically involves the bromination of phenylacetic acid followed by a series of reactions to introduce the hydroxyl group and achieve the desired stereochemistry. One common method involves the use of bromine and a suitable catalyst to brominate phenylacetic acid, followed by hydrolysis and resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-3-(4-Bromophenyl)-2-hydroxypropionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Bromophenyl)-2-hydroxypropionic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Bromophenyl)-2-oxopropionic acid or 3-(4-Bromophenyl)-2-carboxypropionic acid.

    Reduction: Formation of 3-phenyl-2-hydroxypropionic acid.

    Substitution: Formation of 3-(4-aminophenyl)-2-hydroxypropionic acid or 3-(4-mercaptophenyl)-2-hydroxypropionic acid.

Scientific Research Applications

®-3-(4-Bromophenyl)-2-hydroxypropionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-(4-Bromophenyl)-2-hydroxypropionic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its bromine atom can participate in halogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propionic acid
  • 3-(4-Chlorophenyl)-2-hydroxypropionic acid
  • 3-(4-Fluorophenyl)-2-hydroxypropionic acid

Uniqueness

®-3-(4-Bromophenyl)-2-hydroxypropionic acid is unique due to its specific stereochemistry and the presence of both a bromine atom and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2R)-3-(4-bromophenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPYVGILADXNJV-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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